Endostatin

Angiogenesis Protein Structure Binding Assays

Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen, identified as an endogenous inhibitor of angiogenesis and tumor growth. It functions by inhibiting endothelial cell proliferation, migration, and inducing apoptosis and cell cycle arrest.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 187888-07-9
Cat. No. B067465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndostatin
CAS187888-07-9
SynonymsEndostatin
Endostatins
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN(CC(=O)C1=CC=CC=C1)N=O
InChIInChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyAAFYOVPTFNNVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endostatin (CAS 187888-07-9): 20-kDa Endogenous Angiogenesis Inhibitor Fragment of Collagen XVIII for Cancer and Ocular Research


Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen, identified as an endogenous inhibitor of angiogenesis and tumor growth [1]. It functions by inhibiting endothelial cell proliferation, migration, and inducing apoptosis and cell cycle arrest [2]. Originally isolated from murine hemangioendothelioma [1], its crystal structure reveals a zinc-binding domain critical to its activity [1]. It has been investigated for use in cancer, macular degeneration, and diabetic retinopathy [3].

Why Endostatin (CAS 187888-07-9) Cannot Be Substituted with Generic Anti-Angiogenic Analogs: Structural and Functional Specificity


Endostatin-XVIII (CAS 187888-07-9) exhibits unique structural and binding properties that distinguish it from closely related analogs, making simple substitution impossible. For example, endostatin derived from collagen XV (endostatin-XV) lacks the zinc- and heparin-binding capabilities of endostatin-XVIII, leading to distinct differences in anti-angiogenic activity depending on the angiogenic cytokine used [1]. This structural specificity translates to functional differences in vivo, as seen in direct comparisons with other angiogenesis inhibitors like Avastin [2]. Therefore, procurement must be specific to the collagen XVIII-derived fragment to ensure the expected biological activity.

Endostatin (CAS 187888-07-9) Product-Specific Quantitative Evidence: Head-to-Head Comparisons with Key Analogs


Endostatin-XVIII vs. Endostatin-XV: Differential Zinc and Heparin Binding Alters Anti-Angiogenic Profile

Endostatin-XVIII binds zinc and heparin, whereas the structurally similar endostatin-XV analog does not [1]. This structural difference is explained by the crystal structure of endostatin-XV [1] and leads to different anti-angiogenic outcomes depending on the cytokine used (FGF-2 vs. VEGF) [1].

Angiogenesis Protein Structure Binding Assays

Endostatin (Endostar) vs. Avastin: Quantified Difference in Choroidal Neovascularization (CNV) Inhibition

In a mouse model of choroidal neovascularization (CNV), Endostatin (Endostar) demonstrated a statistically significant, though weaker, inhibitory effect compared to Avastin [1]. The mean CNV area was 29.13 for Endostatin and 26.90 for Avastin, with a P<0.05, confirming a quantifiable difference in efficacy [1].

Ophthalmology Neovascularization In Vivo Efficacy

Endostatin vs. Docetaxel: Distinct Kinetic and Mechanistic Effects on HUVEC Proliferation and Tube Formation

rh-Endostatin exhibits time-dependent inhibition of HUVEC proliferation, causing G0-G1 accumulation, while docetaxel shows time- and dose-dependent inhibition with G2 arrest [1]. Notably, sequential docetaxel followed by rh-Endostatin induces the highest apoptosis rate (34.7%) compared to simultaneous treatment (18.2%) [1].

Endothelial Cell Biology Angiogenesis Drug Mechanism

Endostatin + Dacarbazine vs. Placebo + Dacarbazine: Significant Survival Benefit in Metastatic Melanoma

In a Phase II trial for metastatic melanoma, the addition of Endostar (7.5 mg/m²) to dacarbazine (250 mg/m²) significantly improved progression-free survival (PFS) and overall survival (OS) compared to dacarbazine plus placebo [1]. Median PFS was extended from 1.5 to 4.5 months (HR=0.578, P=0.013) [1].

Clinical Oncology Melanoma Combination Therapy

Optimal Research and Industrial Application Scenarios for Endostatin (CAS 187888-07-9) Based on Comparative Evidence


Ocular Angiogenesis Research: Validating Anti-CNV Efficacy Relative to Avastin

Leverage the established, though weaker, anti-CNV effect of Endostatin compared to Avastin [1] for studies focused on alternative or adjunctive anti-angiogenic mechanisms in the eye. This model is ideal for investigating pathways beyond direct VEGF blockade.

Endothelial Cell Mechanistic Studies: Distinct Cell Cycle Arrest and Apoptosis Pathways

Utilize Endostatin's unique time-dependent G0-G1 arrest and its ability to maintain tube-like structures temporarily [2] to study vascular normalization and the sequence-dependent apoptosis when combined with cytotoxic agents like docetaxel.

Cancer Combination Therapy Research: Enhancing Chemotherapy Efficacy in Melanoma Models

Investigate the addition of Endostatin to standard chemotherapy (e.g., dacarbazine) in melanoma models to replicate the clinically observed improvements in PFS and OS [3]. This scenario is directly supported by Phase II clinical evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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